molecular formula C28H26N4O4S B7753335 N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide

N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide

Cat. No.: B7753335
M. Wt: 514.6 g/mol
InChI Key: OXYBGSKWPKRTAG-UHFFFAOYSA-N
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Description

N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide typically involves multiple steps, including the formation of the benzothiazole and pyrrole rings, followed by their coupling with the benzamide group. Common synthetic methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzothiazole or pyrrole rings.

    Reduction: This reaction can reduce nitro groups to amines or other functional group transformations.

    Substitution: This reaction can introduce new substituents on the aromatic rings or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.

Scientific Research Applications

N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-3-35-22-15-20(23(36-4-2)14-19(22)30-27(34)17-10-6-5-7-11-17)32-16-21(33)25(26(32)29)28-31-18-12-8-9-13-24(18)37-28/h5-15H,3-4,16,29H2,1-2H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYBGSKWPKRTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=O)C(=C3N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=O)C(=C3N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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